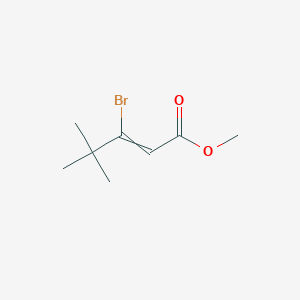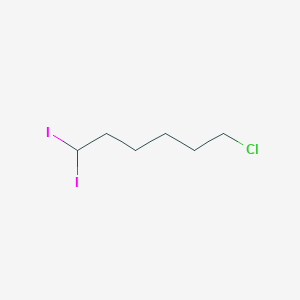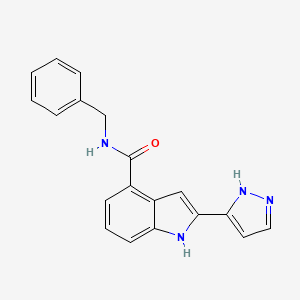![molecular formula C11H5N7 B14217924 (Tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)propanedinitrile CAS No. 821009-87-4](/img/structure/B14217924.png)
(Tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)propanedinitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound belongs to the class of tetrazoloquinoxalines, which are known for their diverse biological activities and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)propanedinitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoxaline derivatives with azides, leading to the formation of the tetrazole ring. The reaction conditions often include the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, eco-friendly catalysts and solvents are often employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
(Tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-N-oxide derivatives, while reduction can produce dihydroquinoxaline derivatives .
Wissenschaftliche Forschungsanwendungen
(Tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)propanedinitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its antidepressant and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of (Tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)propanedinitrile involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with the replication of viral RNA. In medicinal applications, it may modulate neurotransmitter levels or inhibit the proliferation of cancer cells by targeting specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrazolo[1,5-a]quinoxalin-4(5H)-one
- Tetrazolo[1,5-a]quinazolin-5(4H)-one
- Triazolo[1,5-a]quinoxalin-4(5H)-one
Uniqueness
(Tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)propanedinitrile is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, higher potency in biological assays, or unique electronic properties that make it suitable for specific industrial applications .
Eigenschaften
CAS-Nummer |
821009-87-4 |
|---|---|
Molekularformel |
C11H5N7 |
Molekulargewicht |
235.20 g/mol |
IUPAC-Name |
2-(5H-tetrazolo[1,5-a]quinoxalin-4-ylidene)propanedinitrile |
InChI |
InChI=1S/C11H5N7/c12-5-7(6-13)10-11-15-16-17-18(11)9-4-2-1-3-8(9)14-10/h1-4,14H |
InChI-Schlüssel |
MPBQUJBAFRBPGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=C(C#N)C#N)C3=NN=NN23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14217860.png)
![Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-](/img/structure/B14217861.png)
![5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine](/img/structure/B14217863.png)

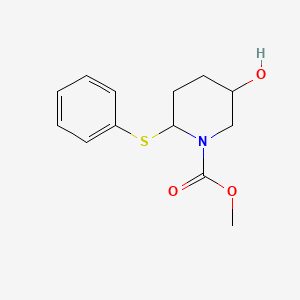
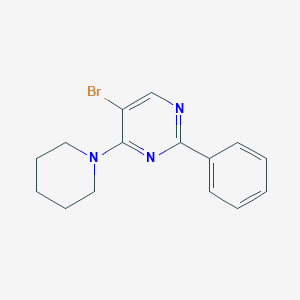
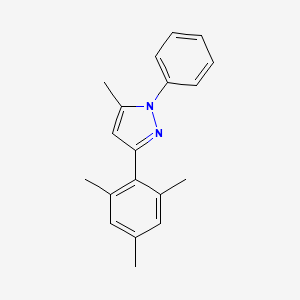


![N-(4-{[2-(3-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14217887.png)
